An In-Depth Technical Guide to 5-Azido-N-Boc-L-Norvaline: Synthesis, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to 5-Azido-N-Boc-L-Norvaline: Synthesis, Properties, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of 5-Azido-N-Boc-L-Norvaline, a non-canonical amino acid engineered for advanced applications in peptide chemistry, drug development, and chemical biology. We will explore its fundamental physicochemical properties, propose a rational synthetic pathway, and detail its primary applications as a versatile tool for bioconjugation through "click" chemistry. The protocols and insights provided herein are curated for researchers and scientists seeking to leverage this powerful molecular building block.
Core Molecular Profile: Structure and Physicochemical Properties
5-Azido-N-Boc-L-Norvaline is a derivative of the natural amino acid L-norvaline.[1][2] Its structure is strategically modified with two key functional groups that define its utility:
-
N-Boc Protecting Group: The alpha-amino group is protected with a tert-butyloxycarbonyl (Boc) group. This acid-labile group is a cornerstone of peptide synthesis, preventing unwanted polymerization and side reactions during peptide chain elongation.[3][4] Its use is particularly prevalent in solution-phase synthesis and the Boc-based strategy for solid-phase peptide synthesis (SPPS).
-
Terminal Azide (N₃) Group: The terminal methyl group of the norvaline side chain is replaced with an azide moiety. The azide group is a compact, stable, and highly selective functional handle. It is largely inert to common reagents and conditions in peptide synthesis but serves as a key reactant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6][7]
These modifications transform a simple amino acid into a bifunctional linker, enabling the precise installation of a bioorthogonal handle at a specific position within a peptide sequence.
Chemical Structure
Caption: Chemical structure of (2S)-5-Azido-2-((tert-butoxycarbonyl)amino)pentanoic acid.
Quantitative Data Summary
| Property | Value | Source/Method |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-5-azidopentanoic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₈N₄O₄ | Calculated |
| Molecular Weight | 258.27 g/mol | Calculated |
| Monoisotopic Mass | 258.13315 Da | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogous Compounds[3][8] |
| Solubility | Soluble in organic solvents (DMF, DCM, MeOH); limited solubility in water | Analogous Compounds[8] |
| Key Functional Groups | Carboxylic acid, Boc-protected amine, terminal azide | Structural Analysis |
A Rationale-Driven Approach to Synthesis
The synthesis of azido-functionalized amino acids requires a strategic pathway that preserves the stereochemistry of the alpha-carbon while selectively introducing the azide moiety. A common and effective strategy involves the conversion of a precursor amino acid containing a suitable leaving group on the side chain.
A plausible and efficient synthetic route for 5-Azido-N-Boc-L-Norvaline starts from N-Boc-L-glutamic acid. This approach is logical because L-glutamic acid provides the correct 5-carbon backbone and stereocenter.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Azido-N-Boc-L-Norvaline.
Causality Behind Experimental Choices:
-
Starting Material: N-Boc-L-glutamic acid is chosen as it is a commercially available, cost-effective starting material with the desired carbon skeleton and stereochemistry already established.
-
Step 1: Selective Reduction: The side-chain carboxylic acid must be reduced without affecting the alpha-carboxyl group or the Boc protecting group. Using a selective reducing agent like a borane complex is critical. This step creates the primary alcohol necessary for the subsequent conversion.
-
Step 2: Hydroxyl Activation: The hydroxyl group is a poor leaving group. It must be converted to a better one, such as a mesylate or tosylate, by reacting it with mesyl chloride or tosyl chloride, respectively, in the presence of a non-nucleophilic base. This primes the molecule for the key substitution step.
-
Step 3: Azide Introduction: The introduction of the azide is achieved via a classic Sɴ2 reaction using sodium azide.[9] This reaction is typically efficient and clean, providing the final product after purification, which often involves aqueous workup and column chromatography.
Core Applications in Bioconjugation and Drug Development
The dual functionality of 5-Azido-N-Boc-L-Norvaline makes it a powerful tool for seamlessly integrating synthetic peptides with other molecules, including fluorophores, small molecule drugs, or larger biologics.
Application Workflow: From Peptide Synthesis to Bioconjugation
Caption: General workflow from amino acid to final peptide bioconjugate.
This workflow is central to numerous advanced applications:
-
Activity-Based Protein Profiling (ABPP): Peptides containing this residue can be designed as probes to covalently label the active sites of specific enzymes.[10] The azide handle then allows for the "clicking" on of a reporter tag (like biotin or a fluorophore) for detection and identification.
-
Peptide-Drug Conjugates (PDCs): Similar to antibody-drug conjugates (ADCs), a cytotoxic drug modified with an alkyne can be attached to a cell-targeting peptide, localizing the therapeutic payload to specific tissues or cells.[]
-
PROTACs Development: The azide can serve as a conjugation point for linking a target-binding peptide to an E3 ligase-recruiting moiety in the development of proteolysis-targeting chimeras (PROTACs).[]
-
Fluorescent Labeling and Imaging: Peptides can be labeled with fluorescent dyes for use in cellular imaging, binding assays, or diagnostics. The bioorthogonal nature of the click reaction ensures that the labeling occurs with high specificity, even in complex biological media.[6]
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems, incorporating monitoring steps to ensure reaction completion and product purity.
Protocol 4.1: Incorporation of 5-Azido-N-Boc-L-Norvaline via SPPS
This protocol describes a single coupling step within a standard Fmoc-based solid-phase peptide synthesis workflow. The N-terminal of the growing peptide chain on the resin is assumed to be deprotected (free amine).
Materials:
-
Peptide-resin with a free N-terminal amine
-
5-Azido-N-Boc-L-Norvaline (3-5 equivalents relative to resin loading)
-
Coupling Reagent: HATU (3-5 eq.)
-
Base: Diisopropylethylamine (DIPEA) (6-10 eq.)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Kaiser test kit
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Pre-activation of Amino Acid:
-
In a separate vial, dissolve 5-Azido-N-Boc-L-Norvaline and HATU in DMF.
-
Add DIPEA to the solution.
-
Rationale: This mixture forms the highly reactive O-acylisourea intermediate, which readily reacts with the free amine on the resin. Pre-activation for 1-2 minutes ensures the coupling agent is ready before being added to the resin.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring for Completion (Self-Validation):
-
Take a small sample of resin beads and wash them thoroughly with DMF and then dichloromethane (DCM).
-
Perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling (free amines are present). A negative result (yellow beads) indicates the reaction is complete.
-
Trustworthiness: If the test is positive, the coupling step can be repeated to drive the reaction to completion, ensuring the integrity of the final peptide sequence.
-
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next step in the synthesis (which would be removal of the Boc group if using a Boc-SPPS strategy, or capping if it's the final residue in an Fmoc-SPPS).
Protocol 4.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a purified azido-peptide with an alkyne-functionalized fluorescent dye.
Materials:
-
Purified azido-peptide (1 eq.)
-
Alkyne-functionalized dye (e.g., Alkyne-TAMRA) (1.5 eq.)
-
Copper(II) Sulfate (CuSO₄) solution (0.1 eq.)
-
Sodium Ascorbate solution (freshly prepared) (0.5 eq.)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (0.5 eq.)
-
Solvent: Phosphate-buffered saline (PBS) or a mixture with an organic co-solvent like DMSO if solubility is an issue.
Methodology:
-
Reactant Preparation: Dissolve the purified azido-peptide in the chosen buffer system. In a separate microfuge tube, dissolve the alkyne-dye in a minimal amount of DMSO before diluting it into the reaction buffer.
-
Catalyst Premixing:
-
In a separate tube, mix the CuSO₄ solution with the THPTA solution. Let it stand for 1 minute.
-
Rationale & Expertise: THPTA is a water-soluble ligand that stabilizes the catalytically active Cu(I) oxidation state, preventing its disproportionation and protecting biomolecules from oxidative damage.[5] Premixing ensures the complex is formed before addition to the peptide.
-
-
Initiation of Reaction:
-
Add the alkyne-dye solution to the azido-peptide solution.
-
Add the CuSO₄/THPTA premix to the reaction vial.
-
Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Causality: Sodium ascorbate is the reducing agent that converts Cu(II) to the active Cu(I) catalyst in situ. Adding it last starts the catalytic cycle.
-
-
Reaction Incubation: Gently agitate the reaction at room temperature for 1-4 hours, protected from light (if using a fluorophore).
-
Monitoring and Purification (Self-Validation):
-
The reaction progress can be monitored by LC-MS, observing the consumption of the starting peptide mass and the appearance of the new, higher-mass conjugate.
-
Once complete, the final peptide-dye conjugate is purified from excess reagents and unreacted dye using reverse-phase HPLC.
-
Trustworthiness: LC-MS validation provides unambiguous confirmation of successful conjugation, ensuring the final product is the desired molecule.
-
Conclusion
5-Azido-N-Boc-L-Norvaline represents a sophisticated chemical tool that bridges the gap between synthetic peptide chemistry and functional biology. Its carefully designed structure provides stability during synthesis and highly specific reactivity for post-synthetic modification. By understanding the rationale behind its synthesis and application, researchers can confidently employ this versatile building block to construct complex molecular probes, targeted therapeutics, and advanced biomaterials, thereby pushing the boundaries of drug discovery and fundamental biological inquiry.
References
-
Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI.[Link]
-
Activity-based protein profiling in vivo using a copper(i)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society.[Link]
-
Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. PMC.[Link]
-
The preparation of azido amino acids and the application of native chemical ligation in the synthesis of. Middle East Technical University.[Link]
-
Synthesis of Boc-protected methyl esters of azido-, cyano- and mercapto-proline analogs. ResearchGate.[Link]
-
Norvaline - Wikipedia. Wikipedia.[Link]
-
Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate.[Link]
-
A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. MDPI.[Link]
-
The Use of Click Chemisty in Drug Development Applications. DergiPark.[Link]
-
Synthesis and protein incorporation of azido-modified unnatural amino acids. Royal Society of Chemistry.[Link]
-
Showing Compound Norvaline (FDB005441). FooDB.[Link]
-
Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group, University of Cambridge.[Link]
-
DL-Norvaline. NIST WebBook.[Link]
-
Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.[Link]
-
Rapid Flow-Based Peptide Synthesis. Pentelute Lab, MIT.[Link]
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